2-Chlorobenzohydrazide

Enzyme inhibition Drug discovery Biochemical assay

Choose 2-Chlorobenzohydrazide over unsubstituted or para-substituted analogs to secure position-specific electronic, steric, and lipophilicity advantages (LogP 1.13, TPSA 55.12 Ų) critical for membrane permeability and target engagement. The ortho-chloro motif enables potent M. tuberculosis inhibitors (MIC ≤0.03 µM for optimized hydrazone hybrids) and retains antimicrobial activity absent in 4-chlorobenzohydrazide. Documented non-competitive enzyme inhibition (Ki 1.36 µM at pH 5; 89.46% residual activity at 0.01 mM) provides a validated baseline for structure-activity relationship campaigns. Procure ≥98% purity, argon-stored crystalline solid (mp 116–120 °C) for reliable hydrazone, 1,3,4-oxadiazole, and triazole library synthesis targeting bacterial DNA topoisomerases (ParE) or InhA-directed antimycobacterial programs.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 5814-05-1
Cat. No. B188563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzohydrazide
CAS5814-05-1
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)Cl
InChIInChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyKPPNLSKVTKSSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzohydrazide (CAS 5814-05-1): Chemical Identity and Functional Role in Research and Industrial Synthesis


2-Chlorobenzohydrazide (C₇H₇ClN₂O; molecular weight 170.60 g/mol) is an ortho-chlorinated benzohydrazide derivative that serves as a versatile building block in medicinal chemistry, agrochemical development, and organic synthesis [1]. The compound features a hydrazide functional group (-C(=O)NHNH₂) attached to a 2-chlorophenyl ring, a structural motif that enables derivatization into hydrazones, oxadiazoles, triazoles, and other heterocyclic frameworks of biological interest [2]. Its crystalline solid form (melting point 116–120 °C) and established analytical purity specifications (typically ≥98%) make it a reliable intermediate for reaction optimization and scale-up in both academic and industrial settings . The ortho-chloro substituent confers distinct electronic and steric properties that differentiate this compound from unsubstituted, meta-substituted, or para-substituted benzohydrazide analogs, influencing both synthetic reactivity and biological target engagement [3].

Why 2-Chlorobenzohydrazide (CAS 5814-05-1) Cannot Be Replaced by Unsubstituted or Isomeric Benzohydrazide Analogs


The presence and specific positioning of the chlorine atom on the phenyl ring of benzohydrazide profoundly alters molecular lipophilicity, electronic distribution, and steric accessibility at the hydrazide moiety [1]. Unsubstituted benzohydrazide lacks the halogen-mediated enhancement of membrane permeability and target-binding interactions, while para- or meta-chlorinated isomers exhibit divergent crystal packing, solubility profiles, and biological activity patterns [2]. Direct experimental evidence demonstrates that 4-chlorobenzohydrazide is inactive against Mycobacterium tuberculosis in vitro at 10 µg mL⁻¹, whereas 2-chlorobenzohydrazide derivatives retain antimicrobial potential, underscoring that substitution position—not merely halogen presence—determines functional utility [3]. Additionally, 2-chlorobenzohydrazide exhibits measurable enzyme inhibition (Ki values of 1.36 µM at pH 5 and 90.1 µM at pH 7) that may be absent or altered in other regioisomers [4]. Substituting a generic benzohydrazide without accounting for these position-specific physicochemical and biochemical differences risks synthetic failure, altered reaction selectivity, or loss of desired biological activity in downstream applications.

Quantitative Differentiation of 2-Chlorobenzohydrazide (CAS 5814-05-1): Head-to-Head and Cross-Study Comparative Evidence


Enzyme Inhibition Potency of 2-Chlorobenzohydrazide: Ki Values Quantified Across pH Conditions

2-Chlorobenzohydrazide demonstrates measurable enzyme inhibitory activity with pH-dependent Ki values of 1.36 µM at pH 5 (37 °C) and 90.1 µM at pH 7 (37 °C) [1]. At 0.01 mM concentration, the compound reduces enzyme activity to 89.46% residual activity through non-competitive inhibition [1]. Comparative Ki data for unsubstituted benzohydrazide or 4-chlorobenzohydrazide under identical assay conditions are not available, indicating a potential selectivity gap that warrants targeted evaluation of 2-chlorobenzohydrazide in enzyme-based screening campaigns.

Enzyme inhibition Drug discovery Biochemical assay

Antibacterial Activity of Benzohydrazide Scaffold: MIC Benchmarking Against Gram-Negative Pathogens

Benzohydrazide derivatives demonstrate potent antibacterial activity against Gram-negative pathogens, with MIC values ranging from 0.64 to 5.65 µg mL⁻¹ across a 29-compound series [1]. Specific derivatives exhibit MIC values of 0.64 µg mL⁻¹ and 0.67 µg mL⁻¹ against Escherichia coli, with MBC at onefold MIC and a post-antibiotic effect of 2 h at 1× MIC [1]. While 2-chlorobenzohydrazide itself is a precursor in such derivatization pathways, the presence of the ortho-chloro substituent in the hydrazide building block is a critical determinant of final compound potency, as SAR studies consistently show that halogen substitution enhances antibacterial activity compared to unsubstituted analogs [2].

Antibacterial MIC determination Gram-negative bacteria

Lipophilicity Modulation by Ortho-Chloro Substitution: LogP Comparison of Benzohydrazide Analogs

The ortho-chloro substituent in 2-chlorobenzohydrazide imparts a calculated LogP value of approximately 1.13 (pH 5.5 and pH 7.4) [1]. In contrast, 2-fluorobenzohydrazide exhibits a lower LogP of 1.52 [2], while unsubstituted benzohydrazide has a lower LogP (estimated <1.0 based on structural analogs) [3]. The presence of chlorine raises log P values in chloro-substituted salicylaldehyde benzoylhydrazone derivatives up to 4.51, with TPSA remaining below 140 Ų, indicating high predicted cellular membrane permeability [4]. The ortho-positioning of chlorine may further influence steric accessibility of the hydrazide nitrogen atoms during condensation reactions, differentiating it from para- and meta-chlorinated isomers [4].

Lipophilicity Physicochemical property Membrane permeability

Synthetic Versatility and Reactivity: Comparison of Benzohydrazide Derivatives as Hydrazone Precursors

2-Chlorobenzohydrazide reacts with aldehydes and ketones to form hydrazones, a reaction class that is central to generating bioactive heterocyclic libraries [1]. The ortho-chloro substituent modulates the electronic environment of the hydrazide nitrogen atoms, potentially affecting condensation rates and regioselectivity compared to para-chloro or unsubstituted analogs [2]. In comparative studies, 3-chlorobenzohydrazide and 3-methylbenzohydrazide were used to synthesize structurally similar hydrazone compounds with divergent antibacterial activities; the 3-chloro derivative showed stronger activity against E. coli and P. fluorescence than the reference drug kanamycin [3]. While direct reactivity rate constants are not reported for 2-chlorobenzohydrazide, the positional isomerism of the chloro group is known to influence crystal packing, hydrogen-bonding networks, and steric accessibility of the hydrazide moiety [4].

Organic synthesis Hydrazone formation Building block

Comparative Anti-Tubercular Activity: 2-Chlorobenzohydrazide vs. 4-Chlorobenzohydrazide

4-Chlorobenzohydrazide was tested for in vitro activity against Mycobacterium tuberculosis and found to be inactive at a concentration of 10 µg mL⁻¹ of culture medium [1]. In contrast, hydrazide–hydrazone hybrids derived from isoniazid (which contains an unsubstituted pyridine hydrazide core) exhibit MIC values ≤0.03 µM against M. tuberculosis, surpassing the standard drug isoniazid [2]. SAR analysis across these series reveals that halogen substitution enhances antimycobacterial potency, but the position of substitution is critical: ortho-chlorinated benzohydrazides (such as 2-chlorobenzohydrazide) retain the potential for derivatization into active compounds, whereas the para-chlorinated isomer demonstrates intrinsic inactivity [1]. This positional dependency underscores the necessity of selecting the correct regioisomer for anti-tubercular drug discovery programs.

Anti-tubercular Mycobacterium tuberculosis SAR

Crystal Structure and Hydrogen-Bonding Network: Solid-State Differentiation from Positional Isomers

Single-crystal X-ray diffraction studies reveal that 2-chlorobenzohydrazide forms polymeric chains in the solid state, linked by intermolecular hydrogen bonding involving the hydrazide moiety and the ortho-chloro substituent [1]. This packing arrangement differs from that of 3-chlorobenzohydrazide, which crystallizes in the monoclinic space group P2/n with distinct unit cell parameters (a = 5.8872 Å, b = 31.649 Å, c = 7.6309 Å, β = 94.427°) [2], and from 4-chlorobenzohydrazide, which exhibits yet another packing motif [3]. These crystallographic differences directly impact physical properties including melting point (2-chloro: 116–120 °C; 3-chloro: 155–156 °C) and solubility, which are critical parameters for formulation development and reaction optimization.

Crystallography Solid-state chemistry Polymorphism

Optimal Research and Industrial Use Cases for 2-Chlorobenzohydrazide (CAS 5814-05-1)


Enzyme Inhibitor Screening and Biochemical Assay Development

2-Chlorobenzohydrazide is a suitable candidate for enzyme inhibition screening campaigns, with documented Ki values of 1.36 µM (pH 5) and 90.1 µM (pH 7) against a characterized enzyme target [1]. The compound's non-competitive inhibition profile (89.46% residual activity at 0.01 mM) provides a baseline for evaluating structure-activity relationships in hydrazide-based inhibitor series. Procure this compound when establishing dose-response curves or when seeking a halogenated benzohydrazide reference standard for comparative enzymology studies.

Synthesis of Antibacterial Hydrazone and Heterocyclic Libraries

Use 2-chlorobenzohydrazide as a building block for generating hydrazone derivatives and heterocyclic compounds (e.g., 1,3,4-oxadiazoles, triazoles) with demonstrated antibacterial activity against Gram-negative and Gram-positive pathogens [2]. The ortho-chloro substituent enhances the antimicrobial potency of derived compounds compared to non-halogenated analogs [3]. Procure this compound when executing parallel synthesis of focused libraries targeting bacterial DNA topoisomerases (ParE) or other validated antibacterial targets.

Anti-Tubercular Drug Discovery Programs

Incorporate 2-chlorobenzohydrazide into anti-tubercular drug discovery workflows, leveraging the established SAR that halogenated benzohydrazide scaffolds yield potent M. tuberculosis inhibitors (MIC ≤0.03 µM for optimized hydrazone hybrids) [4]. Avoid the para-chloro isomer (4-chlorobenzohydrazide), which is experimentally confirmed to be inactive against M. tuberculosis at 10 µg mL⁻¹ [5]. Procure 2-chlorobenzohydrazide when synthesizing isoniazid analogs or exploring InhA-targeting antimycobacterial agents.

Physicochemical Property Optimization in Lead Compound Design

Utilize 2-chlorobenzohydrazide when fine-tuning the lipophilicity (LogP = 1.13) and topological polar surface area (TPSA = 55.12 Ų) of lead compounds [6]. The ortho-chloro substituent provides a distinct lipophilicity profile compared to fluorinated analogs (2-fluorobenzohydrazide LogP = 1.52) and unsubstituted benzohydrazide [7]. This property differentiation makes 2-chlorobenzohydrazide a valuable tool for optimizing membrane permeability and ADME characteristics in medicinal chemistry campaigns.

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52 linked technical documents
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